[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone
説明
特性
IUPAC Name |
[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO/c1-2-8-18(25)15-26-16-22(20-12-5-6-14-23(20)26)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18H,2,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTSDBWWEGEPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017312 | |
| Record name | AM2201 N-(2-fluoropentyl) isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800102-24-2 | |
| Record name | AM2201 N-(2-fluoropentyl) isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Indole Core Functionalization
The synthesis begins with functionalizing the indole scaffold. 1H-indole-3-carboxylic acid serves as a common precursor.
N-Alkylation with 2-Fluoropentyl Bromide
A two-step alkylation-acylation approach is widely employed:
-
N-Alkylation :
-
Reagents : 1H-indole, 2-fluoropentyl bromide, potassium carbonate (K<sub>2</sub>CO<sub>3</sub>).
-
Conditions : Anhydrous dimethylformamide (DMF), 80°C, 12–16 hours under nitrogen.
-
Mechanism : Base-mediated nucleophilic substitution at the indole nitrogen.
-
Yield : 65–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
-
-
Purification Challenges :
Naphthoyl Group Introduction
The acylated intermediate undergoes Friedel-Crafts acylation with naphthalene-1-carbonyl chloride.
Friedel-Crafts Acylation
Alternative Coupling Strategies
-
Steglich Esterification : Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) achieves moderate yields (50–55%) but requires rigorous moisture control.
Reaction Optimization and Scalability
Solvent and Catalyst Screening
A comparative analysis of acylation conditions reveals efficiency trade-offs:
| Condition | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts | DCM | AlCl<sub>3</sub> | 0°C → RT | 58–64 |
| Steglich Esterification | THF | DCC/DMAP | RT | 50–55 |
| Microwave-Assisted | DMF | K<sub>2</sub>CO<sub>3</sub> | 100°C, 30 min | 68 |
Microwave-assisted synthesis reduces reaction time but risks decomposition of the fluoropentyl chain.
Fluoropentyl Chain Stability
The 2-fluoropentyl group is prone to hydrolysis under acidic or aqueous conditions. Key stabilizers include:
-
Anhydrous solvents : DMF and THF stored over molecular sieves.
-
Inert atmosphere : Nitrogen or argon sparging during alkylation.
Analytical Characterization
化学反応の分析
科学研究への応用
AM2201 N-(2-フルオロペンチル) 異性体は、科学研究でいくつかの用途があります。
化学: 法医学サンプル中の合成カンナビノイドを特定および定量するために、分析化学における基準物質として使用されます。
生物学: 脳や末梢組織のカンナビノイド受容体との合成カンナビノイドの相互作用の研究に役立ちます。
医学: 鎮痛作用や抗炎症作用など、潜在的な治療効果について調査されています。
科学的研究の応用
AM2201 N-(2-fluoropentyl) isomer has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in forensic samples.
Biology: Helps in studying the interaction of synthetic cannabinoids with cannabinoid receptors in the brain and peripheral tissues.
Medicine: Investigated for potential therapeutic effects, such as pain relief or anti-inflammatory properties.
作用機序
類似の化合物との比較
類似の化合物
AM2201: ペンチル鎖の5位にフッ素原子を持つ親化合物。
JWH-018: 構造は似ているが、フッ素原子を持たない別の合成カンナビノイド。
UR-144: 異なるコア構造を持つが、同様の薬理学的効果を持つ合成カンナビノイド。
ユニークさ
AM2201 N-(2-フルオロペンチル) 異性体は、フッ素原子の特定の位置のために独特です。これは、吸収、分布、代謝、および排泄などの薬物動態的特性に影響を与える可能性があります。 この構造的変異は、他の合成カンナビノイドと比較して、効力、作用時間、および潜在的な副作用の差異につながる可能性があります.
類似化合物との比較
AM-2201 ([1-(5-Fluoropentyl)indol-3-yl]-Naphthalen-1-ylmethanone)
- Structural Differences : AM-2201 has a fluorine atom at the terminal (5th) carbon of the pentyl chain, whereas the target compound fluorinates the 2nd carbon.
- Pharmacological Effects : AM-2201 is a potent CB1 receptor agonist, as demonstrated in rhesus monkey studies where it produced CB1-mediated discriminative stimulus effects . Its CB1 receptor affinity (Ki ≈ 0.3 nM) and metabolic stability are attributed to the 5-fluoropentyl group, which delays oxidative metabolism .
- Metabolism : AM-2201 undergoes hydroxylation and defluorination, producing metabolites detectable in plasma via LC-MS/MS .
JWH-018 (Naphthalen-1-yl-(1-pentylindol-3-yl)methanone)
- Structural Differences : Lacks fluorine substitution on the pentyl chain.
- Pharmacological Effects : JWH-018 exhibits high CB1 affinity (Ki ≈ 9.0 nM) but lower potency compared to fluorinated analogs due to reduced metabolic stability .
- Key Contrast : The absence of fluorine shortens its half-life in vivo, making it less persistent than fluorinated SCRAs like AM-2201 .
JWH-200 ([1-(2-Morpholin-4-ylethyl)indol-3-yl]-Naphthalen-1-ylmethanone)
- Structural Differences : Replaces the pentyl chain with a morpholinylethyl group.
- Pharmacological Effects : JWH-200 shows moderate CB1/CB2 receptor affinity (Ki ≈ 42 nM and 18 nM, respectively) but distinct selectivity due to the morpholine moiety’s polar nature .
- Key Contrast : The morpholine group reduces lipophilicity, altering blood-brain barrier penetration compared to alkyl- or fluorinated-chain SCRAs .
4-Methyl AM-2201 ([1-(5-Fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone)
- Structural Differences : Adds a methyl group to the naphthalene ring.
- Key Contrast : Methylation may slow hepatic clearance by impeding cytochrome P450 interactions .
Structural-Activity Relationship (SAR) Analysis
Impact of Fluorine Position
- 2-Fluoropentyl vs. 5-Fluoropentyl: The terminal fluorine in AM-2201 optimizes receptor interaction by extending the alkyl chain into the CB1 receptor’s hydrophobic pocket.
- Metabolic Resistance : Fluorine at the 5th position (AM-2201) resorts to ω-hydroxylation, whereas 2-fluoropentyl may undergo β-hydroxylation, yielding distinct metabolites .
Role of Naphthoyl Modifications
- Methoxyphenyl Substitution (RCS-4) : SCRAs with methoxyphenyl groups (e.g., RCS-4) exhibit reduced potency compared to naphthoyl derivatives, highlighting the naphthalene ring’s importance in CB1 activation .
Detection and Forensic Considerations
- Analytical Challenges : The 2-fluoropentyl isomer may produce unique mass spectrometry fragments (e.g., m/z 359.1685 for AM-2201 vs. shifted fragments for 2-fluoropentyl) .
- Regulatory Status: AM-2201 and JWH-018 are classified as Schedule I drugs in many jurisdictions, but the 2-fluoropentyl analog may evade detection in standard immunoassays due to structural divergence .
生物活性
The compound [1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone, often referred to in the context of synthetic cannabinoids, has garnered attention for its potential biological activities, particularly as a cannabinoid receptor agonist. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Basic Information
- Molecular Formula : C24H22FNO
- Molecular Weight : 359.436 g/mol
- CAS Number : 1800102-24-2
- SMILES Notation : CCCC(Cn1cc(c2c1cccc2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Structure
The structure of this compound features an indole moiety linked to a naphthalene ring through a carbonyl group, which is characteristic of many synthetic cannabinoids.
Cannabinoid Receptor Agonism
Research indicates that this compound acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain modulation, appetite regulation, and mood stabilization.
The compound's mechanism involves the activation of CB1 receptors predominantly located in the central nervous system (CNS), leading to psychoactive effects similar to those observed with Δ9-tetrahydrocannabinol (THC). Activation of CB2 receptors, which are more prevalent in peripheral tissues and immune cells, suggests potential anti-inflammatory properties.
Pharmacokinetics and Metabolism
Pharmacokinetic studies on related compounds reveal that synthetic cannabinoids like this compound are rapidly absorbed and metabolized in the liver. The metabolic pathways typically involve oxidation and conjugation reactions facilitated by cytochrome P450 enzymes.
Key Findings from Studies
| Study | Findings |
|---|---|
| Kevin et al. (2018) | Synthetic cannabinoids exhibit distinct pharmacokinetic profiles; rapid clearance in liver microsomes. |
| Reuter et al. (2016) | Cannabinoids influence vascular resistance and may induce vasorelaxation through receptor activation. |
| MDPI Review (2022) | Cannabinoids activate various receptors including PPARs, indicating broader biological implications beyond cannabinoid receptors. |
Toxicological Considerations
Despite their therapeutic potential, synthetic cannabinoids can pose significant health risks. Reports indicate that misuse can lead to severe toxicity symptoms such as agitation, hallucinations, and cardiovascular complications. The metabolism of these compounds can lead to the formation of active metabolites that may contribute to their pharmacological effects and adverse reactions.
Case Study 1: Acute Toxicity
In a documented case involving acute intoxication with a synthetic cannabinoid containing this compound, patients exhibited severe agitation and psychosis requiring hospitalization. Toxicological analysis confirmed the presence of this compound alongside its metabolites.
Case Study 2: Pharmacokinetic Analysis
A study examining the pharmacokinetics of AM-2201 (a closely related compound) revealed significant insights into absorption rates and metabolic pathways. The findings suggested that variations in individual metabolism could influence the clinical effects experienced by users.
Q & A
Q. What is the hypothesized receptor binding profile of this compound, and how does it compare to non-fluorinated analogs like JWH-200?
- Receptor Affinity : Fluorinated synthetic cannabinoids typically target CB1/CB2 receptors. Structural analogs like AM2201 ([1-(5-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone) show high CB1 affinity (Kᵢ < 10 nM) due to enhanced lipophilicity from fluorine .
- Comparative Analysis : Replace the morpholine group in JWH-200 with a fluoropentyl chain to assess binding differences via radioligand displacement assays (e.g., using [³H]CP55,940) .
Advanced Questions
Q. What experimental designs are optimal for assessing CB1/CB2 functional activity, and how can contradictory data between binding assays and functional outcomes be resolved?
- Functional Assays :
- cAMP Inhibition : Measure Gαᵢ/o-coupled receptor activity in HEK293 cells transfected with CB1/CB2 receptors.
- β-Arrestin Recruitment : Use BRET or TR-FRET assays to detect biased agonism .
Q. What are the metabolic pathways of fluorinated synthetic cannabinoids, and which analytical techniques are suitable for metabolite identification?
- Metabolic Studies :
- In Vitro Models : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Fluoropentyl chains often undergo hydroxylation (via CYP3A4/2C9) and defluorination .
- Analytical Workflow : Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with electrospray ionization (ESI+) to detect hydroxylated (m/z +16) and defluorinated (m/z -18) metabolites .
Q. How should researchers design in vivo studies to evaluate pharmacokinetics and behavioral effects?
- Dose Selection : Base initial doses on in vitro IC₅₀ values (e.g., 0.1–10 mg/kg for rodents).
- Routes of Administration : Intraperitoneal (IP) for rapid absorption; oral for bioavailability studies .
- Endpoints : Measure locomotor activity (open-field test), analgesia (tail-flick test), and thermoregulation. Collect plasma/tissue samples for LC-MS/MS pharmacokinetic profiling .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
- Quality Control :
- Purity Standards : Use certified reference materials (e.g., JWH-200 from Lipomed) for calibration .
- Stability Testing : Store compounds at -20°C under argon to prevent degradation. Confirm stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .
Data Interpretation and Contradiction Analysis
Q. How can researchers address discrepancies between high receptor binding affinity and low functional efficacy?
- Hypotheses :
- Partial Agonism : Test compound efficacy against full agonists (e.g., WIN55,212-2) in cAMP assays .
- Metabolic Instability : Co-administer CYP inhibitors (e.g., ketoconazole) in functional assays to assess metabolic interference .
Structural and Computational Insights
Q. What computational tools predict the compound’s interaction with cannabinoid receptors?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Fluoropentyl chains may occupy hydrophobic pockets in CB1’s transmembrane domain .
- Dynamic Simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
